4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
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Description
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 4-Benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are pathogenic and can cause various infections in humans.
Mode of Action
The compound interacts with these bacterial strains by inhibiting their biofilm formation . Biofilms are communities of bacteria that are protected by a matrix of extracellular polymeric substances. By inhibiting biofilm formation, the compound prevents the bacteria from establishing persistent and resistant colonies, thereby making them more susceptible to antibacterial treatment .
Biochemical Pathways
It is known that the compound’s antibacterial activity is related to its ability to inhibit biofilm formation . This suggests that it may interfere with the signaling pathways that regulate biofilm formation and maintenance in bacteria.
Pharmacokinetics
Based on its structural similarity to other sulfonamide and benzodioxane compounds, it can be hypothesized that it may have good absorption and distribution characteristics, moderate metabolism, and efficient excretion . These properties could contribute to its bioavailability and efficacy as an antibacterial agent.
Result of Action
The result of the compound’s action is the inhibition of biofilm formation in E. coli and B. subtilis, leading to a reduction in their pathogenicity . This makes the bacteria more susceptible to antibacterial treatment and can help in the management of bacterial infections.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment can affect the compound’s stability and efficacy. Additionally, the pH and temperature of the environment can also impact the compound’s activity .
Biochemical Analysis
Biochemical Properties
The 4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide interacts with various biomolecules. It has shown significant antibacterial activity against Escherichia coli and Bacillus subtilis . The compound was found to be the best antibacterial agent against B. subtilis and second most-active against E. coli .
Cellular Effects
The compound has shown to have effects on various types of cells. It has been found to have strong effects on HepG2 cell line, WI-38 cell line, and VERO cell line . It also has strong effects on MCF-7 cell line .
Molecular Mechanism
It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It has been found to have long-term effects on cellular function .
Metabolic Pathways
It is known that it interacts with various enzymes and cofactors .
Transport and Distribution
It is known that it interacts with various transporters and binding proteins .
Subcellular Localization
It is known that it is directed to specific compartments or organelles .
Properties
IUPAC Name |
4-benzoyl-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O5/c28-21(15-4-2-1-3-5-15)16-6-8-17(9-7-16)22(29)25-24-27-26-23(32-24)18-10-11-19-20(14-18)31-13-12-30-19/h1-11,14H,12-13H2,(H,25,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVAOFQTMWJHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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